

# An In-depth Technical Guide to N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

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## Compound of Interest

Compound Name: *Boc-D-Tyr(Et)-OH*

Cat. No.: *B558435*

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This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (**Boc-D-Tyr(Et)-OH**), a crucial building block for researchers, scientists, and professionals in drug development. This synthetic amino acid derivative is instrumental in the creation of modified peptides with enhanced stability and tailored biological activity.

## Core Compound Structure and Properties

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine is a derivative of the naturally occurring amino acid D-tyrosine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the  $\alpha$ -amino group and an ethyl ether linkage on the phenolic hydroxyl group of the side chain. The Boc group provides temporary protection during peptide synthesis and can be removed under mild acidic conditions. The O-ethyl group offers permanent protection of the tyrosine hydroxyl, preventing unwanted side reactions and potentially influencing the compound's biological interactions and solubility.<sup>[1][2]</sup>

The D-configuration of the chiral center is a strategic feature used in drug design to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in-vivo half-life for peptide-based therapeutics.

Below is a diagram illustrating the chemical structure of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

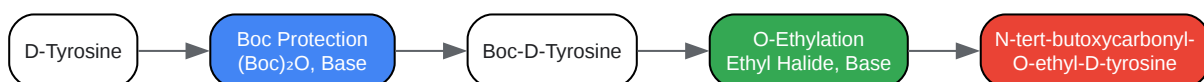
Caption: Chemical structure of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

Table 1: Physicochemical Properties of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine and Related Compounds

Property	Value for Boc-D-Tyr(Et)-OH	Value for Boc-L-Tyr-OH (for comparison)	Reference
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>5</sub>	C <sub>14</sub> H <sub>19</sub> NO <sub>5</sub>	[1][3]
Molecular Weight	309.36 g/mol	281.30 g/mol	[1][3]
CAS Number	76757-92-1, 247088-44-4	3978-80-1	[1][3]
PubChem CID	7017905, 4395475	117439	[1][3]
Canonical SMILES	CCOC1=CC=C(C=C1)C(=O)OC(C)(C)C	CC(C)(C)OC(=O)N(=O)C(=O)C	[3]
Appearance	White to off-white solid (presumed)	White to off-white powder	[4]
Melting Point	Data not available	133-135 °C	[5]
Solubility	Enhanced solubility in organic solvents compared to unprotected tyrosine	Soluble in ethanol and dichloromethane, insoluble in aliphatic hydrocarbons	[1][5]

## Synthesis and Experimental Protocols

The synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine typically involves a two-step process starting from D-tyrosine. First, the α-amino group is protected with a Boc group. Second, the phenolic hydroxyl group is O-ethylated.



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Caption: General synthetic workflow for N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

## Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

This protocol is adapted from general methods for the Boc protection and O-alkylation of tyrosine.<sup>[6][7][8][9]</sup>

### Step 1: Synthesis of N-tert-butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH)

- **Dissolution:** Suspend D-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
- **Basification:** Add a base, for example, sodium hydroxide or triethylamine, to the suspension and cool the mixture in an ice bath.
- **Boc Protection:** Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the reaction mixture and stir at room temperature overnight.
- **Work-up:** Acidify the reaction mixture to a pH of 2-3 with a suitable acid like citric acid or dilute hydrochloric acid.
- **Extraction:** Extract the product, Boc-D-Tyr-OH, with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

### Step 2: Synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (**Boc-D-Tyr(Et)-OH**)

- **Dissolution:** Dissolve the synthesized Boc-D-Tyr-OH in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
- **Deprotonation:** Add a base such as sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) to the solution to deprotonate the phenolic hydroxyl group.

- O-Ethylation: Introduce an ethylating agent, for instance, ethyl iodide or ethyl bromide, to the reaction mixture.
- Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Quenching and Extraction: Quench the reaction with water and extract the final product with ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

## Spectroscopic Characterization

While specific spectra for N-tert-butoxycarbonyl-O-ethyl-D-tyrosine are not readily available, the expected spectroscopic data can be inferred from its structural analogs, such as Boc-L-Tyr-OH.

[\[10\]](#)[\[11\]](#)

Table 2: Expected Spectroscopic Data for N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

Technique	Expected Chemical Shifts / Bands
<sup>1</sup> H NMR	- Aromatic protons: ~6.8-7.2 ppm (multiplet, 4H)- α-proton: ~4.0-4.5 ppm (multiplet, 1H)- β- protons: ~2.8-3.2 ppm (multiplet, 2H)- O-ethyl protons: ~1.4 ppm (triplet, 3H) and ~4.0 ppm (quartet, 2H)- Boc protons: ~1.4 ppm (singlet, 9H)- Carboxylic acid proton: broad singlet, variable chemical shift- Amide proton: ~5.0 ppm (doublet, 1H)
<sup>13</sup> C NMR	- Carbonyl carbons (Boc and carboxylic acid): ~155 ppm and ~175 ppm- Aromatic carbons: ~115-160 ppm- α-carbon: ~55 ppm- β-carbon: ~37 ppm- O-ethyl carbons: ~15 ppm and ~63 ppm- Boc quaternary carbon: ~80 ppm- Boc methyl carbons: ~28 ppm
FT-IR	- O-H stretch (carboxylic acid): ~2500-3300 cm <sup>-1</sup> (broad)- N-H stretch (amide): ~3300-3500 cm <sup>-1</sup> - C=O stretch (Boc and carboxylic acid): ~1650-1750 cm <sup>-1</sup> - C-O stretch (ether): ~1250 cm <sup>-1</sup>

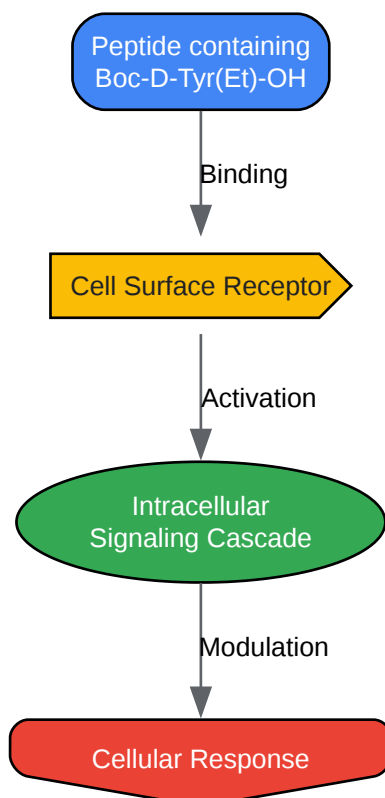
## Applications in Research and Drug Development

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine is a valuable reagent in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[\[1\]](#)

- **Peptide Synthesis:** The primary application of this compound is as a protected amino acid building block in the synthesis of peptides. The Boc and ethyl protecting groups prevent unwanted side reactions during the stepwise elongation of the peptide chain.[\[1\]](#)[\[2\]](#)
- **Drug Development:** The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with improved pharmacological properties. The D-configuration enhances resistance to enzymatic degradation, while the O-ethyl group can modulate receptor binding affinity and specificity.[\[4\]](#)

- Enhanced Bioavailability: The ethyl group on the tyrosine side chain can contribute to improved solubility, which is a critical factor for effective drug delivery.[1]

The diagram below illustrates the general concept of how a peptide containing N-tert-butoxycarbonyl-O-ethyl-D-tyrosine might interact with a biological target, such as a receptor, leading to a cellular response.



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## References

- 1. chemimpex.com [chemimpex.com]
- 2. N-(tert-Butoxycarbonyl)-O-ethyltyrosine [myskinrecipes.com]

- 3. Boc-D-Tyr(Et)-OH | C<sub>16</sub>H<sub>23</sub>NO<sub>5</sub> | CID 7017905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BOC-L-Tyrosine(3978-80-1) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
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